molecular formula C22H24N4O5S B11415237 N-{(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11415237
M. Wt: 456.5 g/mol
InChI Key: KMKRSNJOGWYWSC-RGEXLXHISA-N
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Description

(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes an indole ring, a sulfonamide group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonamide group is introduced by reacting the indole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonamide-indole intermediate with N-(2-hydroxyethyl)-2-(phenylformamido)prop-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole ring system may interact with various enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The overall effect of the compound depends on its binding affinity and specificity for these molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[1-(METHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
  • (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(BENZYLFORMAMIDO)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-N-(2-HYDROXYETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N4O5S/c1-25(2)32(30,31)26-15-17(18-10-6-7-11-20(18)26)14-19(22(29)23-12-13-27)24-21(28)16-8-4-3-5-9-16/h3-11,14-15,27H,12-13H2,1-2H3,(H,23,29)(H,24,28)/b19-14-

InChI Key

KMKRSNJOGWYWSC-RGEXLXHISA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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